molecular formula C8H12O2 B188023 1,5-Cyclooctanedione CAS No. 1489-74-3

1,5-Cyclooctanedione

Cat. No.: B188023
CAS No.: 1489-74-3
M. Wt: 140.18 g/mol
InChI Key: HNIJGYLFFVBUNQ-UHFFFAOYSA-N
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Description

1,5-Cyclooctanedione is an organic compound with the molecular formula C₈H₁₂O₂. It is a cyclic diketone, meaning it contains two ketone groups within an eight-membered ring structure.

Mechanism of Action

Target of Action

Cyclooctane-1,5-dione primarily targets 1,2-diaminoarenes and 1,3-diaminopropane . These compounds are used in the synthesis of various organic compounds, making them crucial targets for cyclooctane-1,5-dione.

Mode of Action

The compound undergoes transannular cyclization upon treatment with its targets . This process involves the formation of a cyclic structure through a reaction within the molecule itself. The result of this interaction is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol , depending on the target .

Biochemical Pathways

The primary biochemical pathway affected by cyclooctane-1,5-dione is the transannular cyclization . This pathway is significant in organic chemistry for the synthesis of complex cyclic structures. The compound’s interaction with its targets leads to the formation of substituted diazatricyclo alkanes .

Result of Action

The result of cyclooctane-1,5-dione’s action is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol . These compounds are of interest in organic chemistry for their potential applications in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Cyclooctanedione can be synthesized through several methods. One common approach involves the oxidation of cyclooctene using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the cyclization of 1,8-octanediol using acidic conditions to form the diketone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1,5-Cyclooctanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Cyclooctanedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,5-Cyclooctanedione

This compound is unique due to its eight-membered ring structure and the specific positioning of the ketone groups. This configuration imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

cyclooctane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIJGYLFFVBUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933502
Record name Cyclooctane-1,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-74-3
Record name 1,5-Cyclooctanedione
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Record name 1,5-Cyclooctanedione
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Record name Cyclooctane-1,5-dione
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Record name 1,5-Cyclooctanedione
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Record name 1,5-Cyclooctanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes cyclooctane-1,5-dione particularly susceptible to transannular reactions?

A1: Cyclooctane-1,5-dione readily undergoes transannular reactions due to its inherent conformational flexibility. This allows the two carbonyl groups to approach each other closely across the ring, facilitating interactions between reactive centers on opposite sides of the molecule. This characteristic is highlighted in multiple studies where cyclooctane-1,5-dione acts as a precursor for synthesizing complex polycyclic structures. For instance, it reacts with diaminoarenes to yield substituted 2,5-diazatricyclo[4.3.3.01,5]dodecan-6-ols. [] Similarly, its reaction with lead tetraacetate produces bicyclic bis(arylazo) compounds through a transannular pathway. []

Q2: How does the presence of the 1,5-dione moiety in cyclooctane-1,5-dione influence its reactivity?

A2: The 1,5-dione moiety exerts significant influence over the reactivity of cyclooctane-1,5-dione. For example, nitrous oxide effectively ketonizes the double bonds of 1,5-cyclooctadiene, leading to the formation of cyclooctane-1,5-dione as a stable product. [] This reaction pathway highlights the role of the diketone system in stabilizing the cyclic structure. Additionally, the presence of the two electron-withdrawing carbonyl groups enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack, as observed in its reactions with diamines. []

Q3: Can you elaborate on the structural features of cyclooctane-1,5-dione derived from spectroscopic analyses?

A3: Spectroscopic techniques, particularly NMR spectroscopy and photoelectron spectroscopy (PES), provide valuable insights into the structure of cyclooctane-1,5-dione and its derivatives. NMR analysis has been instrumental in elucidating the conformation and configuration of various reaction products, such as the bicyclic alcohols formed from the reduction of 2,4,6,8-tetrabromo-cyclooctane-1,5-dione. [] Furthermore, PES studies, particularly He(Iα) PES, have revealed significant differences in orbital interactions within polycyclic 1,5-diketones derived from cyclooctane-1,5-dione. These studies highlight the influence of substituents and ring strain on electronic structures. []

Q4: What are the potential advantages of using cyclooctane-1,5-dione as a starting material in organic synthesis?

A4: Cyclooctane-1,5-dione presents several advantages as a versatile building block in organic synthesis:

  • Transannular Reactivity: Its propensity for transannular reactions allows for the efficient construction of complex polycyclic frameworks. [, ]

Q5: Has the crystal structure of cyclooctane-1,5-dione been determined, and what insights does it provide?

A5: Yes, X-ray crystallographic studies have determined the crystal structure of cyclooctane-1,5-dione and its derivatives, including the dioxime. [] These analyses provide detailed information about bond lengths, bond angles, and the overall molecular conformation in the solid state. In the case of cyclooctane-1,5-dione-dioxime, the crystal structure revealed the formation of hydrogen-bonded trimers with approximate C3h symmetry. [] Such insights are crucial for understanding the compound's physical properties and reactivity.

Q6: Are there any known synthetic routes for obtaining cyclooctane-1,5-dione?

A6: Yes, several synthetic approaches have been explored for accessing cyclooctane-1,5-dione and its derivatives. One efficient method involves the ketonization of 1,5-cyclooctadiene using nitrous oxide. This reaction proceeds without the need for a catalyst and offers a direct route to the diketone. [] Additionally, researchers have explored the synthesis of cyclooctane-1,5-dione derivatives through various transformations of readily available starting materials. [, ]

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